N~1~-(5-CHLORO-2-METHOXYPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Description
N₁-(5-Chloro-2-methoxyphenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide is a benzimidazole-derived compound featuring a chloro-methoxy-substituted phenylacetamide core linked to a 5-methylbenzimidazole moiety via a sulfanyl bridge. This structure combines aromatic, heterocyclic, and sulfur-containing functionalities, which are common in pharmaceuticals targeting enzymes or receptors requiring π-π stacking, hydrogen bonding, or hydrophobic interactions .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-10-3-5-12-13(7-10)21-17(20-12)24-9-16(22)19-14-8-11(18)4-6-15(14)23-2/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVOLSAUSHTOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Structural Analogues with Benzimidazole-Sulfonyl/Sulfanyl Motifs
Compounds such as 3ae , 3af , 3ag , and 3ah () share the benzimidazole core but differ in substituents and linkage chemistry. Key distinctions include:
- Sulfanyl vs. Sulfonyl Linkages: The sulfanyl (-S-) bridge in the target compound may confer greater metabolic stability than sulfonyl (-SO₂-) groups in 3ae–3ah, which are prone to hydrolysis .
The higher yield of 3j/3k (87%) compared to 3ae/3af (73%) suggests that pyridyl-acetamide termini may improve reaction efficiency over carbamoylmethyl groups .
Heterocyclic Variations: Benzimidazole vs. Benzoxazole
describes 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide , which replaces benzimidazole with benzoxazole. Key differences:
- Electronic and Steric Effects: The benzoxazole’s oxygen atom (vs. The hydrazide group in ’s compound may enhance metal-chelating properties compared to the target’s acetamide group.
Substituent-Driven Pharmacological Implications
- Chloro vs. Methoxy Groups : The target’s 5-chloro substituent may improve lipophilicity and membrane permeability relative to methoxy-rich analogs like 3ae/3af .
- Aromatic Diversity : ’s N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide incorporates a benzodioxole ring and imidazole-thioether linkage, suggesting broader π-system interactions but reduced metabolic stability due to the dioxole’s susceptibility to oxidation .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s chloro and methoxy substituents may complicate regioselective synthesis, as seen in the variable yields of analogs (e.g., 72–87% in ).
- Spectroscopic Validation : ¹H-NMR data for analogs (e.g., δ 2.21–8.75 in ) confirm successful synthesis but highlight the need for targeted studies on the compound’s stability and conformation.
- Knowledge Gaps: No direct bioactivity or crystallographic data (cf.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
